molecular formula C26H25FN4O3S B3556599 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[[5-(3-fluorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide CAS No. 5923-44-4

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[[5-(3-fluorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

Cat. No.: B3556599
CAS No.: 5923-44-4
M. Wt: 492.6 g/mol
InChI Key: CHONZSZOGUMNCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[[5-(3-fluorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide is a triazole-based acetamide derivative characterized by:

  • A 3,4-dimethoxyphenethyl group attached to the acetamide nitrogen.
  • A 1,2,4-triazole core substituted with 3-fluorophenyl (position 5) and phenyl (position 4) groups.
  • A sulfanyl (-S-) linker connecting the triazole and acetamide moieties.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[[5-(3-fluorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25FN4O3S/c1-33-22-12-11-18(15-23(22)34-2)13-14-28-24(32)17-35-26-30-29-25(19-7-6-8-20(27)16-19)31(26)21-9-4-3-5-10-21/h3-12,15-16H,13-14,17H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHONZSZOGUMNCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=CC=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00359904
Record name N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[[5-(3-fluorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5923-44-4
Record name N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[[5-(3-fluorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[[5-(3-fluorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide involves multiple steps, typically starting with the preparation of the triazole ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. Industrial production methods may involve large-scale reactions in controlled environments to ensure the purity and yield of the compound.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation or nitration reactions using reagents like bromine or nitric acid.

Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[[5-(3-fluorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations on the Triazole Ring

The triazole ring’s substitution pattern critically influences bioactivity and physicochemical properties. Key analogs include:

Compound Name Triazole Substituents (Position 4 & 5) Acetamide Substituent Key Features Reference
Target Compound 4-Ph, 5-(3-F-Ph) 2-(3,4-Dimethoxyphenyl)ethyl Enhanced lipophilicity from methoxy groups; fluorine may improve metabolic stability. N/A
N-(2,3-Dimethylphenyl)-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide 4-Ph, 5-(4-propylphenoxy)methyl 2,3-Dimethylphenyl Bulky 4-propylphenoxy group may reduce membrane permeability vs. target.
N-(2,3-Dimethylphenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-(4-MeO-Ph), 5-(phenoxymethyl) 2,3-Dimethylphenyl Methoxy group at position 4 increases polarity; phenoxymethyl may alter target engagement.
2-[[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide 4-Et, 5-(thienyl) 4-Fluorophenyl Thiophene’s electron-rich nature may enhance π-π stacking interactions.

Key Observations:

  • Electron-Withdrawing Groups (e.g., -F): The target’s 3-fluorophenyl group may enhance metabolic stability and binding affinity compared to non-halogenated analogs .
  • Bulkiness: Analogs with large substituents (e.g., 4-propylphenoxy in ) exhibit reduced solubility, whereas the target’s 3,4-dimethoxyphenethyl group balances lipophilicity and steric effects.

Acetamide Side Chain Modifications

The acetamide’s N-substituent modulates target selectivity and pharmacokinetics:

Compound Name Acetamide Substituent Impact on Properties Reference
Target Compound 2-(3,4-Dimethoxyphenyl)ethyl Methoxy groups enhance lipophilicity and may improve CNS penetration. N/A
N-(4-Bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-acetamide 4-Bromophenyl Bromine increases molecular weight and may confer halogen-bonding interactions.
N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-2-[[5-(4-fluorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide 2-(2,4-dioxo-thiazolidinyl)ethyl Thiazolidinone moiety introduces hydrogen-bonding potential and polar surface area.

Key Observations:

  • Methoxy vs. Halogen Substituents: The target’s dimethoxy groups offer moderate lipophilicity compared to brominated analogs (e.g., ), which may exhibit higher logP values.

Pharmacological Activity Comparisons

  • Anti-Exudative Activity: Derivatives like 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide demonstrated anti-exudative effects at 10 mg/kg, comparable to diclofenac sodium . The target’s triazole-fluorophenyl motif may enhance potency via improved receptor affinity.
  • Orco Agonist Activity: Compounds such as VUAA-1 and OLC-12 (triazole-acetamides with pyridinyl/ethyl groups) act as insect olfactory receptor agonists . The target’s 3-fluorophenyl group may similarly modulate ion channel interactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[[5-(3-fluorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[[5-(3-fluorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.